molecular formula C25H26N2O2 B6105416 N-[4-(2,2-diphenylpropanoylamino)phenyl]butanamide

N-[4-(2,2-diphenylpropanoylamino)phenyl]butanamide

Cat. No.: B6105416
M. Wt: 386.5 g/mol
InChI Key: UAEMDBHDOLLGTR-UHFFFAOYSA-N
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Description

N-[4-(2,2-diphenylpropanoylamino)phenyl]butanamide is an organic compound with a complex structure, characterized by the presence of a diphenylpropanoyl group attached to a phenyl ring, which is further connected to a butanamide moiety

Properties

IUPAC Name

N-[4-(2,2-diphenylpropanoylamino)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-3-10-23(28)26-21-15-17-22(18-16-21)27-24(29)25(2,19-11-6-4-7-12-19)20-13-8-5-9-14-20/h4-9,11-18H,3,10H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEMDBHDOLLGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C(C)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,2-diphenylpropanoylamino)phenyl]butanamide typically involves the reaction of 4-aminophenylbutanamide with 2,2-diphenylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,2-diphenylpropanoylamino)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(2,2-diphenylpropanoylamino)phenyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-[4-(2,2-diphenylpropanoylamino)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
  • N-phenyl-2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamide
  • N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)butanamide

Uniqueness

N-[4-(2,2-diphenylpropanoylamino)phenyl]butanamide is unique due to its specific structural features, such as the presence of the diphenylpropanoyl group and the butanamide moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

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